2-Amino-4-chlorobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4-chlorobenzenesulfonamide derivatives involves various chemical reactions, employing methods such as the interaction of N-substituted benzenesulfonamide with chlorosulfonic acid, leading to structurally characterized compounds through X-ray diffraction and other analytical techniques. For example, Rublova et al. (2017) synthesized new structural isomers by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, demonstrating the versatility of sulfonamide chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chlorobenzenesulfonamide and its derivatives has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal the compound's ability to form stable crystal structures and provide insights into its electronic structure, which is crucial for understanding its reactivity and interactions with other molecules. For instance, the crystal and molecular structures of various sulfonamide derivatives have been determined, showcasing the compound's structural diversity and the impact of steric hindrance on its physical properties (Bar & Bernstein, 1985).
Chemical Reactions and Properties
2-Amino-4-chlorobenzenesulfonamide participates in a wide range of chemical reactions, serving as a precursor for the synthesis of various organic compounds. Its reactivity has been explored in the context of N-alkylation, condensation reactions, and the formation of complex molecules with potential biological activity. For example, Lu et al. (2015) demonstrated the compound's versatility in direct N-alkylation reactions, highlighting its utility in organic synthesis (Lei Lu, Juan Ma, Panpan Qu, & Feng Li, 2015).
Scientific Research Applications
Summary of the Application
2-Amino-4-chlorobenzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
Methods of Application or Experimental Procedures
The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluating their carbonic anhydrase IX inhibitory effect. The derivatives were tested for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
Results or Outcomes
Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times. Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
2. Wastewater Treatment
Summary of the Application
2-Amino-4-chlorobenzenesulfonamide is used in the degradation of 2-amino-4-acetaminoanisole from wastewater. This compound is an intermediate product in the synthesis of many commercial dyes, and its wide application has led to the generation of a series of dye wastewater .
Methods of Application or Experimental Procedures
The study used a H2O2 Fenton system to degrade 2-amino-4-acetaminoanisole from wastewater using a nano-Fe3O4 catalyst prepared via the co-precipitation method. The Box-Behnken design (BBD) response surface method was used to investigate the individual effects of Fe3O4 dosage, H2O2 dosage, initial pH, and reaction time on AMA removal .
Results or Outcomes
The catalytic effect of nano-Fe3O4 showed better degradation performance as compared to FeSO4 Fenton system. The order of the influence of the selected independent variables on the response value is as follows: nano-Fe3O4 dosage > H2O2 dosage > reaction time > pH .
Safety And Hazards
“2-Amino-4-chlorobenzenesulfonamide” is classified as Acute toxicity - Category 4, Oral. It may cause skin irritation and respiratory irritation . It’s recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-amino-4-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQDHHCUOZZFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194334 | |
Record name | 2-Amino-4-chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chlorobenzenesulfonamide | |
CAS RN |
4140-83-4 | |
Record name | 2-Amino-4-chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4140-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chlorobenzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004140834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4140-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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